1-Benzothiophen-5-yl isocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

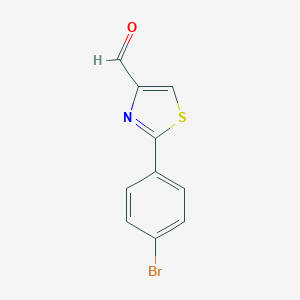

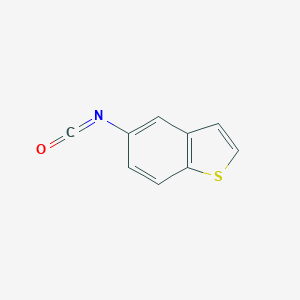

1-Benzothiophen-5-yl isocyanate is a chemical compound with the molecular formula C9H5NOS . It is also known by its synonyms 5-isocyanato-1-benzothiophene and 5-Isocyanato-benzo [b]thiophene .

Molecular Structure Analysis

The molecular structure of 1-Benzothiophen-5-yl isocyanate consists of 9 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The InChI code for this compound is 1S/C9H5NOS/c11-6-10-8-1-2-9-7(5-8)3-4-12-9/h1-5H .Physical And Chemical Properties Analysis

The molecular weight of 1-Benzothiophen-5-yl isocyanate is 175.21 g/mol . It has a topological polar surface area of 57.7 Ų . The compound has a complexity of 213 . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Synthesis and Material Development

Benzothiophene Derivatives Synthesis

Novel approaches for synthesizing benzothiophene derivatives via heterocyclization reactions have been developed, demonstrating the versatility of benzothiophene-based compounds in organic synthesis (Gabriele et al., 2011). These methodologies enable the efficient production of various benzothiophene derivatives, showcasing the potential of 1-Benzothiophen-5-yl isocyanate as a precursor in organic synthesis.

High-Mobility Organic Semiconductors

Research into asymmetric conjugated molecules based on benzothiophene frameworks has led to the development of high-mobility organic thin-film transistors (OTFTs). The influence of alkyl chain length on these compounds significantly affects their microstructures and OTFT performance, with some molecules achieving mobilities above 5 cm²/Vs (He et al., 2017). This highlights the importance of 1-Benzothiophen-5-yl isocyanate derivatives in electronics and material science.

Antimicrobial Activity

Some new derivatives of 1-Benzothiophen-5-yl, specifically oxadiazole-thiol derivatives, have been synthesized and evaluated for their antimicrobial activity. These studies reveal the potential of benzothiophene derivatives as antimicrobial agents, providing a foundation for further research into their medicinal applications (Naganagowda & Petsom, 2011).

Fluorescence Modulation

The synthesis and characterization of amorphous diarylethene derivatives with benzothiophene rings have demonstrated reversible photocyclization reactions and fluorescence spectral changes upon irradiation. These materials exhibit potential for application in photoresponsive fluorescent devices, indicating the utility of 1-Benzothiophen-5-yl isocyanate in creating materials with tunable optical properties (Kim, Kawai, & Irie, 2003).

Organic Electronics and Photonics

Charge Carrier Mobility

Studies have investigated the structural and electronic properties of benzothiophene derivatives, unveiling a strong impact on charge carrier transport and electronic properties. Exceptionally high interfacial mobility in some isomers underscores the significance of structural design in organic electronics (Tsutsui et al., 2016).

Photochromism and Thermal Reversibility

Investigations into diarylperfluorocyclopentenes with benzothiophene derivatives have explored thermally reversible photochromism. The findings from these studies provide insights into designing molecular systems for optical storage and photonic applications, highlighting the adaptability of 1-Benzothiophen-5-yl isocyanate derivatives in response to external stimuli (KobatakeSeiya et al., 2000).

Safety And Hazards

1-Benzothiophen-5-yl isocyanate is considered hazardous. It is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It may cause an allergic skin reaction. It is harmful if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation .

Propiedades

IUPAC Name |

5-isocyanato-1-benzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NOS/c11-6-10-8-1-2-9-7(5-8)3-4-12-9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLZJAWTWVSHCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427619 |

Source

|

| Record name | 5-isocyanato-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzothiophen-5-yl isocyanate | |

CAS RN |

239097-78-0 |

Source

|

| Record name | 5-isocyanato-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine](/img/structure/B112267.png)

![2'-(Methylthio)-[1,1'-biphenyl]-4-amine](/img/structure/B112270.png)

![benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B112271.png)